Lipophilicity (cLogP) Differentiation of Prop-2-yn-1-yl Dodecylcarbamate vs. Shorter-Chain Propargyl Carbamates
The lipophilicity of N-alkyl-O-propargyl carbamates increases predictably with N-alkyl chain length. The consensus computed logP (cLogP) for prop-2-yn-1-yl dodecylcarbamate (C12) is approximately 4.64, substantially higher than that of prop-2-yn-1-yl butylcarbamate (C4, cLogP ≈ 1.86–1.90) and the unsubstituted propargyl carbamate (C0, cLogP ≈ 0.2) . This ~2.7 logP unit increase relative to the butyl analog corresponds to an approximately 500-fold higher theoretical partition coefficient favoring non-aqueous phases, thereby dictating solubility, membrane partitioning, and formulation behavior [1].
| Evidence Dimension | Lipophilic partitioning (Consensus logP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.64 (C12 dodecyl chain) |
| Comparator Or Baseline | Prop-2-yn-1-yl butylcarbamate (C4, cLogP 1.86–1.90); Propargyl carbamate (C0, cLogP ~0.2) |
| Quantified Difference | ΔcLogP ≈ +2.7 vs. butyl; ΔcLogP ≈ +4.4 vs. unsubstituted |
| Conditions | Computed consensus logP (SwissADME / ChemAxon methodology) |
Why This Matters
For procurement decisions, the ~500-fold lipophilicity differential means the dodecyl variant is the appropriate choice for applications requiring strong hydrophobic partitioning (e.g., self-assembled monolayers, hydrophobic surface coatings, or non-aqueous click-functionalization), whereas shorter-chain analogs are suited to more polar environments.
- [1] PubMed Central (PMC). Table 1: Consensus Log Po/w = 4.64 for C16H29NO2 carbamate. SwissADME predictions. View Source
